molecular formula C26H24N4O3 B12036239 N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methoxyphenyl)diazenyl]naphthalene-2-carboxamide

N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methoxyphenyl)diazenyl]naphthalene-2-carboxamide

Cat. No.: B12036239
M. Wt: 440.5 g/mol
InChI Key: RBSAVUGHEPKJST-UHFFFAOYSA-N
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Description

N-(2-(DIMETHYLAMINO)PH)-1-HYDROXY-4-((2-METHOXYPHENYL)DIAZENYL)-2-NAPHTHAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthamide core with a hydroxy group, a dimethylamino group, and a methoxyphenyl diazenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(DIMETHYLAMINO)PH)-1-HYDROXY-4-((2-METHOXYPHENYL)DIAZENYL)-2-NAPHTHAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-naphthol with 2-methoxyphenyl diazonium salt to form an azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(DIMETHYLAMINO)PH)-1-HYDROXY-4-((2-METHOXYPHENYL)DIAZENYL)-2-NAPHTHAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(DIMETHYLAMINO)PH)-1-HYDROXY-4-((2-METHOXYPHENYL)DIAZENYL)-2-NAPHTHAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(DIMETHYLAMINO)PH)-1-HYDROXY-4-((2-METHOXYPHENYL)DIAZENYL)-2-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

Uniqueness

N-(2-(DIMETHYLAMINO)PH)-1-HYDROXY-4-((2-METHOXYPHENYL)DIAZENYL)-2-NAPHTHAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications that similar compounds may not offer .

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(2-methoxyphenyl)diazenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C26H24N4O3/c1-30(2)23-14-8-6-12-20(23)27-26(32)19-16-22(17-10-4-5-11-18(17)25(19)31)29-28-21-13-7-9-15-24(21)33-3/h4-16,31H,1-3H3,(H,27,32)

InChI Key

RBSAVUGHEPKJST-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC=C4OC)O

Origin of Product

United States

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